![molecular formula C6H7N5O B12908807 4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine CAS No. 25910-78-5](/img/structure/B12908807.png)
4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-4-methyl-1H-[1,2,3]triazolo[4,5-d]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring. The presence of a methoxy group at the 7th position and a methyl group at the 4th position further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-methyl-1H-[1,2,3]triazolo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-4-methyl-1H-[1,2,3]triazolo[4,5-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
7-Methoxy-4-methyl-1H-[1,2,3]triazolo[4,5-d]pyridazine has been explored for various scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Methoxy-4-methyl-1H-[1,2,3]triazolo[4,5-d]pyridazine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,3-Triazolo[4,5-b]pyrazine: Shares structural similarities and is used in similar applications.
Uniqueness
7-Methoxy-4-methyl-1H-[1,2,3]triazolo[4,5-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
25910-78-5 |
|---|---|
Fórmula molecular |
C6H7N5O |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine |
InChI |
InChI=1S/C6H7N5O/c1-3-4-5(9-11-8-4)6(12-2)10-7-3/h1-2H3,(H,8,9,11) |
Clave InChI |
UHLHZLYLTIDHRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(C2=NNN=C12)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


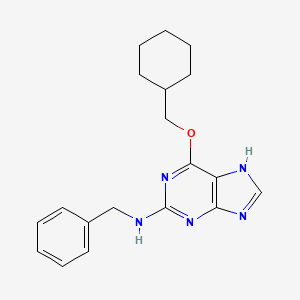
![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)
![N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide](/img/structure/B12908735.png)

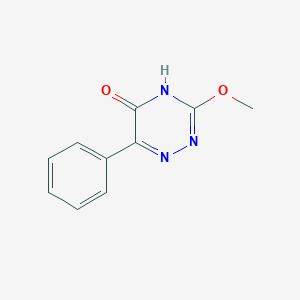
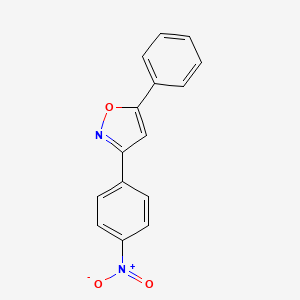
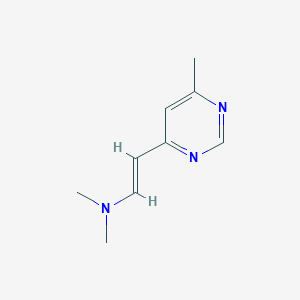
![2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B12908755.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12908761.png)
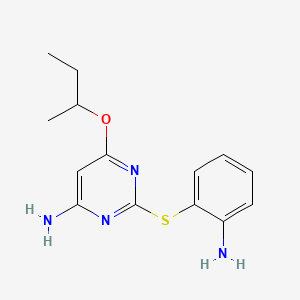
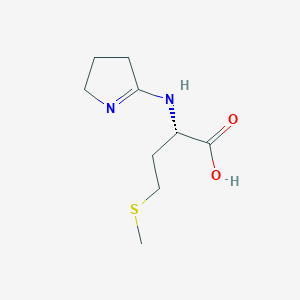

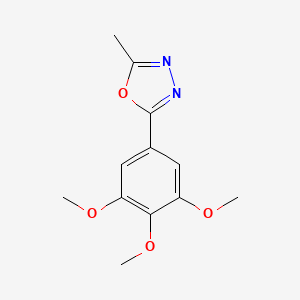
![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)
